
PIPERIDINE-D10-CARBONYL CHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine-D10-carbonyl chloride: is a deuterated derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The deuterium atoms replace the hydrogen atoms in the piperidine ring, making it a valuable compound for various scientific research applications, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy. The molecular formula of this compound is C6D10ClNO, and it is often used as a reagent in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Piperidine-D10-carbonyl chloride can be synthesized through several methods. One common approach involves the deuteration of piperidine followed by the introduction of the carbonyl chloride group. The deuteration process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) or other deuterium sources. The carbonyl chloride group can be introduced using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration and chlorination processes. These processes are carried out in specialized reactors designed to handle deuterium and chlorinating agents safely. The reaction conditions are optimized to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Piperidine-D10-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The carbonyl chloride group can be reduced to form piperidine-D10-methanol or other reduced derivatives.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions to form more oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed:
Substitution Reactions: Piperidine-D10 derivatives with various functional groups.
Reduction Reactions: Piperidine-D10-methanol and other reduced derivatives.
Oxidation Reactions: Oxidized piperidine-D10 derivatives.
Wissenschaftliche Forschungsanwendungen
Piperidine-D10-carbonyl chloride has several scientific research applications, including:
NMR Spectroscopy: The deuterated nature of the compound makes it an excellent internal standard or solvent in NMR spectroscopy, providing clear and distinct signals.
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the pharmaceutical industry.
Isotope Labeling: The compound is used in isotope labeling studies to trace the pathways of chemical reactions and biological processes.
Medicinal Chemistry: this compound is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties
Wirkmechanismus
The mechanism of action of piperidine-D10-carbonyl chloride primarily involves its reactivity as a carbonyl chloride compound. The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. In biological systems, deuterated compounds like this compound are used to study metabolic pathways and drug interactions due to their unique isotopic properties .
Vergleich Mit ähnlichen Verbindungen
Piperidine: The non-deuterated form of piperidine, widely used in organic synthesis and medicinal chemistry.
Piperidine-1-carbonyl chloride: Similar to piperidine-D10-carbonyl chloride but without deuterium atoms.
Piperidine-D10: The deuterated form of piperidine without the carbonyl chloride group.
Uniqueness: this compound is unique due to its deuterated nature, which provides distinct advantages in NMR spectroscopy and isotope labeling studies. The presence of the carbonyl chloride group further enhances its reactivity, making it a versatile reagent in organic synthesis .
Biologische Aktivität
Piperidine-D10-carbonyl chloride, also known as 1-(chlorocarbonyl)piperidine-d10, is a deuterated derivative of piperidine characterized by the presence of a chlorocarbonyl group. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies.
- Molecular Formula : C6H10ClNO
- Molecular Weight : Approximately 147.6 g/mol
- Deuteration : The "d10" designation indicates the presence of ten deuterium atoms, enhancing stability and utility in spectroscopic applications.
The compound's electrophilic properties are attributed to the carbonyl chloride functional group, which makes it reactive in various chemical reactions. Its structure allows for interactions with biological systems, potentially leading to pharmacological applications.
Biological Activity Overview
While specific biological activity data for this compound is limited, piperidine derivatives are known for their diverse pharmacological properties. They often serve as intermediates in drug development and have been studied for various therapeutic effects:
- Antiviral Activity : Research has shown that piperidine derivatives exhibit significant inhibitory effects against viruses like SARS-CoV-2. A study utilized molecular docking methods to evaluate the interaction of designed piperidine compounds with the main protease of SARS-CoV-2, revealing promising binding affinities and potential as therapeutic agents against COVID-19 .
- Anticancer Properties : Piperidine derivatives have been investigated for their anticancer activities. For instance, compounds derived from piperidine have demonstrated effectiveness in inhibiting cancer cell growth across various types, including breast and pancreatic cancers. One study highlighted the ability of certain derivatives to inhibit key signaling pathways involved in cancer cell proliferation .
- Antimalarial Activity : Some studies have explored the antiplasmodial activities of piperidine derivatives against Plasmodium falciparum, the causative agent of malaria. Compounds showed varying degrees of inhibitory activity with IC50 values indicating their effectiveness against different strains .
The synthesis of this compound typically involves multi-step organic reactions. The chlorocarbonyl group can react with nucleophiles, leading to various derivatives that may possess enhanced biological activities.
Synthesis Steps:
- Formation of Piperidine Ring : The initial step involves synthesizing the piperidine core through cyclization reactions.
- Chlorocarbonyl Introduction : The introduction of the chlorocarbonyl group can be achieved through acylation reactions involving phosgene or other carbonyl chloride sources.
Case Study 1: Antiviral Efficacy
A recent study utilized computational methods to design piperidine derivatives targeting SARS-CoV-2. The binding energies calculated using molecular dynamics simulations indicated that several compounds had favorable interactions with the viral protease, suggesting potential as antiviral drugs .
Case Study 2: Anticancer Activity
In another study focusing on breast cancer treatment, a specific piperidine derivative was synthesized and tested for its ability to inhibit cell growth. Results indicated significant inhibition of cell proliferation by inducing apoptosis through modulation of the Akt signaling pathway .
Data Table
The following table summarizes some key findings related to the biological activity of various piperidine derivatives:
Eigenschaften
CAS-Nummer |
1219803-31-2 |
---|---|
Molekularformel |
C6H10ClNO |
Molekulargewicht |
157.663 |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidine-1-carbonyl chloride |
InChI |
InChI=1S/C6H10ClNO/c7-6(9)8-4-2-1-3-5-8/h1-5H2/i1D2,2D2,3D2,4D2,5D2 |
InChI-Schlüssel |
BIFDXOOJPDHKJH-YXALHFAPSA-N |
SMILES |
C1CCN(CC1)C(=O)Cl |
Synonyme |
PIPERIDINE-D10-CARBONYL CHLORIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.